molecular formula C17H17N3O3 B8311296 Ethyl 2-(1-methyl-3-phenyl-1H-pyrazolo[3,4-b]pyridin-6-yloxy)acetate

Ethyl 2-(1-methyl-3-phenyl-1H-pyrazolo[3,4-b]pyridin-6-yloxy)acetate

Cat. No. B8311296
M. Wt: 311.33 g/mol
InChI Key: MONPWSFULSPMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08742106B2

Procedure details

A mixture of Ethyl 2-(1-methyl-3-phenyl-1H-pyrazolo[3,4-b]pyridin-6-yloxy)acetate (0.33 g, 1.059 mmol) and aqueous LiOH (0.446 g, 10.599 mmol in 3.0 mL H2O) in THF (3.0 mL) was stirred at rt for 6 h. The reaction mixture was neutralized with diluted HCl and diluted with diethyl ether. The organic layer was extracted with water and brine and dried over anhydrous Na2SO4. Concentration of the organic layer furnished the crude product as a white solid. The crude product was purified by column chromatography (eluent: 75% EtOAc in hexane) to yield the title compound as a white solid (0.291 g, 97%). [1H-NMR (CDCl3, 300 MHz) δ 8.21 (d, 1H), 7.92-7.84 (m, 2H), 7.52-7.35 (m, 3H), 6.77 (d, 1H), 5.05 (s, 2H), 4.02 (s, 3H); HPLC RtA=4.315 min (97%); LCMS RtC=0.389 min; [M+H]+=283.9]
Quantity
0.33 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2=[N:7][C:8]([O:11][CH2:12][C:13]([O:15]CC)=[O:14])=[CH:9][CH:10]=[C:5]2[C:4]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[N:3]1.[Li+].[OH-].Cl>C1COCC1.C(OCC)C>[CH3:1][N:2]1[C:6]2=[N:7][C:8]([O:11][CH2:12][C:13]([OH:15])=[O:14])=[CH:9][CH:10]=[C:5]2[C:4]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[N:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.33 g
Type
reactant
Smiles
CN1N=C(C=2C1=NC(=CC2)OCC(=O)OCC)C2=CC=CC=C2
Name
Quantity
3 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
Concentration of the organic layer furnished the crude product as a white solid
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (eluent: 75% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CN1N=C(C=2C1=NC(=CC2)OCC(=O)O)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.291 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.